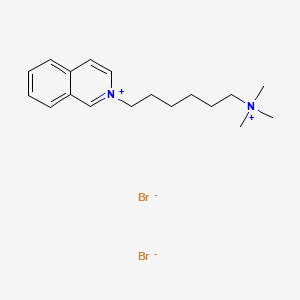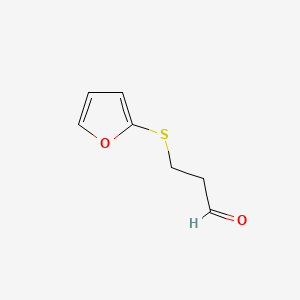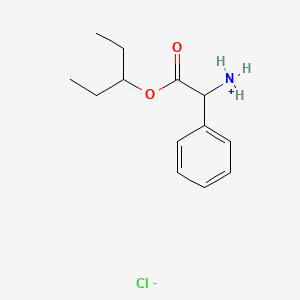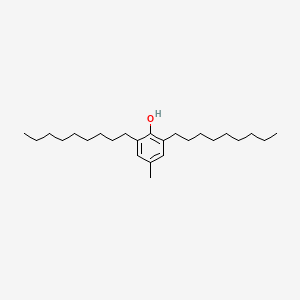
2,6-Dinonyl-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a type of alkylated phenol, characterized by the presence of two nonyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
The synthesis of 2,6-Dinonyl-p-cresol typically involves the alkylation of p-cresol with nonene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process can be carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Chemischer Reaktionen
2,6-Dinonyl-p-cresol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Dinonyl-p-cresol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan of these materials.
Biology: Research has explored its potential as an antioxidant in biological systems, where it may help protect cells from oxidative stress.
Medicine: While not commonly used directly in medicine, its antioxidant properties have implications for the development of therapeutic agents aimed at reducing oxidative damage in tissues.
Wirkmechanismus
The antioxidant effect of 2,6-Dinonyl-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a key role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. This mechanism is similar to other phenolic antioxidants, where the stabilization of free radicals helps to protect materials and biological systems from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,6-Dinonyl-p-cresol can be compared to other alkylated phenols such as:
2,6-Di-tert-butyl-p-cresol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics due to its lower toxicity.
2,6-Di-tert-butylphenol: Similar in structure but lacks the methyl group at the 4 position, which can influence its antioxidant properties.
2,4-Dinonylphenol: Differs in the position of the nonyl groups, which can affect its reactivity and applications
This compound stands out due to its specific substitution pattern, which provides a unique balance of steric hindrance and electronic effects, enhancing its antioxidant capabilities.
Eigenschaften
CAS-Nummer |
63451-44-5 |
|---|---|
Molekularformel |
C25H44O |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
4-methyl-2,6-di(nonyl)phenol |
InChI |
InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)21-24(25(23)26)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3 |
InChI-Schlüssel |
UXMKUNDWNZNECH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


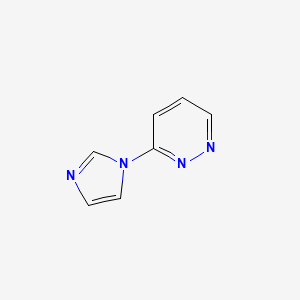
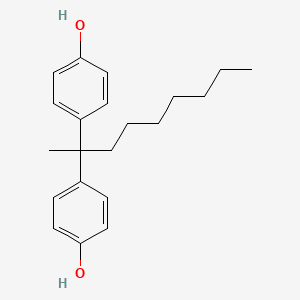
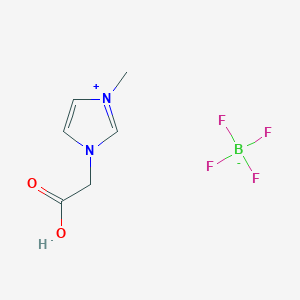
![N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine](/img/structure/B13772996.png)

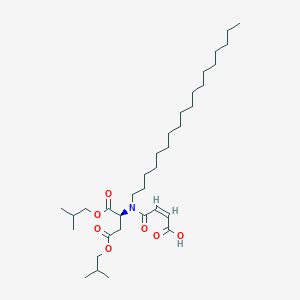
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
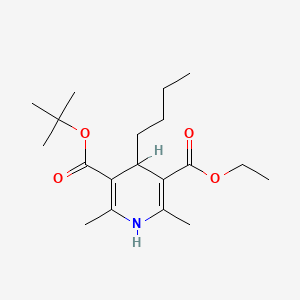
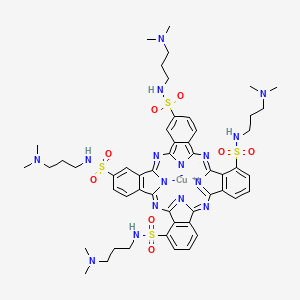
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)
